N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
“N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic compounds, and it has important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis begins with the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of piperonal with NaHSe . Further reactions involve the cleavage of Se–Se bonds with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Scientific Research Applications
Antiproliferative Activity against Cancer Cells
A study on hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, suggesting potential antiproliferative activity. These compounds, with structural similarity to the chemical , showed enhanced antioxidant enzyme activity and reduced ROS production, correlating with antiproliferative effects in HEp-2 cells. Molecular docking studies predicted strong interactions with the CYP1A2 protein, indicating their potential in combinational therapy for cancer treatment (Haridevamuthu et al., 2023).
Catalyst in Organic Synthesis
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation process. This catalytic system demonstrates broad applicability across various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, showcasing its utility in synthesizing complex organic molecules (De et al., 2017).
Future Directions
The future directions for research on “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, the development of novel organoselenides of synthetic and biological importance could be a promising area of research .
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(22,11-4-5-13-14(7-11)24-10-23-13)9-19-16(21)15(20)18-8-12-3-2-6-25-12/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQTEFWPDGXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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